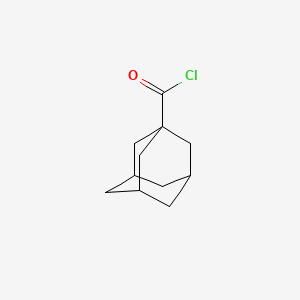
1-Adamantanecarbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
1-Adamantanecarbonyl chloride can be synthesized through various methods, including the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, followed by treatment with suitable halogenated anilines. This method demonstrates the compound's versatility as a building block for more complex molecules (Saeed, Erben, & Bolte, 2013).
Molecular Structure Analysis
The molecular structure of 1-adamantanecarbonyl chloride derivatives has been extensively studied. Crystallography and spectroscopy analyses reveal that the adamantane core often retains its stability and structure, facilitating the formation of compounds with predictable and desirable properties. The molecular conformation is influenced by the inherent stability of the adamantane scaffold, which aids in the formation of compounds with significant biological and chemical activity (Saeed, Erben, & Bolte, 2013).
Chemical Reactions and Properties
1-Adamantanecarbonyl chloride undergoes various chemical reactions, forming a plethora of derivatives with diverse properties. Its reactions with alcohols, phenols, amines, and thiols demonstrate its reactivity and utility in synthesizing novel compounds. The derivative's properties can be tailored by adjusting the reaction conditions and choice of reactants, showcasing the adaptability of 1-adamantanecarbonyl chloride as a chemical precursor (Dikusar, Kozlov, Potkin, Yuvchenko, & Kovganko, 2004).
Applications De Recherche Scientifique
Application 1: Synthesis of New 1-Adamantanecarboxylic Acid Derivatives
- Summary of the Application : 1-Adamantanecarbonyl chloride is used in the synthesis of new 1-adamantanecarboxylic acid esters, amides, and thio esters, including those containing a peroxide group .
- Methods of Application or Experimental Procedures : The corresponding esters, amides, and thio esters were synthesized by heating 1-adamantanecarbonyl chloride with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes in boiling dry benzene in the presence of pyridine .
- Results or Outcomes : The yields of the products were 70–95%. The structure of 1-adamantanecarboxylic acid derivatives was confirmed by their elemental compositions, molecular weights, and IR, UV, and 1H NMR spectra .
Application 2: Fabrication of DNA Microarrays
- Summary of the Application : 1-Adamantanecarbonyl chloride is used in the preparation of efficient amine-modified oligodeoxynucleotides for the fabrication of DNA microarrays .
Application 3: Friedel–Crafts Acylation of Anisole
- Summary of the Application : 1-Adamantanecarbonyl chloride is a good substrate for the Friedel–Crafts acylation of anisole .
Application 4: Friedel–Crafts Acylation of Anisole
Safety And Hazards
- Hazard Classification : Skin Corrosive (Category 1B).
- Hazard Statements : Causes severe skin burns and eye damage (H314).
- Precautionary Measures : Handle with care, wear appropriate personal protective equipment (PPE), and avoid contact with skin and eyes.
Orientations Futures
Research on 1-Adamantanecarbonyl chloride continues to explore its applications in organic synthesis, materials science, and pharmaceutical chemistry. Investigating novel reactions and optimizing its use in DNA synthesis are potential future directions.
Propriétés
IUPAC Name |
adamantane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBQYWIOHFTKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175108 | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanecarbonyl chloride | |
CAS RN |
2094-72-6 | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

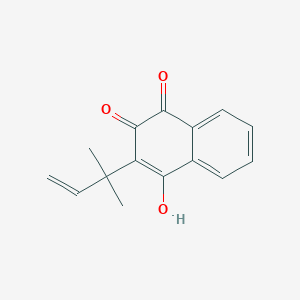
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
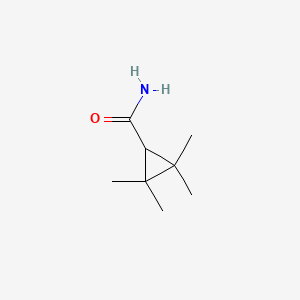
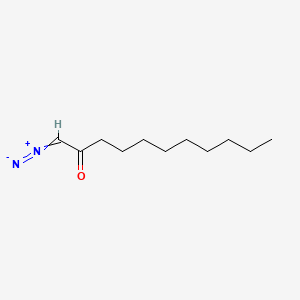
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)
![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
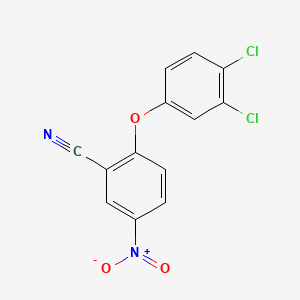
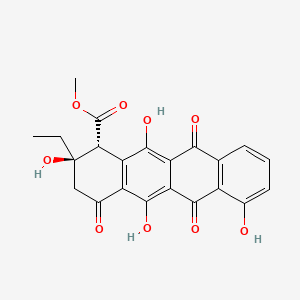
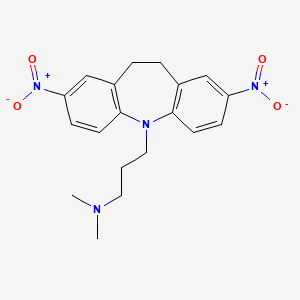
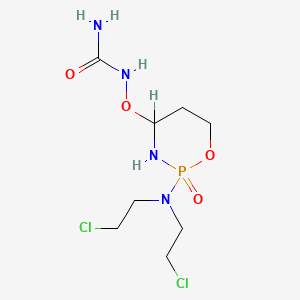
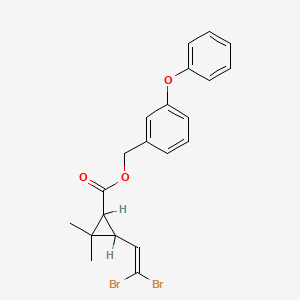
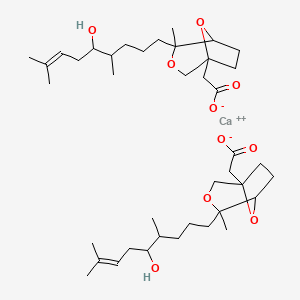
![3-[2-(3,4-Dioxobutan-2-yloxy)ethoxy]-2-oxobutanal](/img/structure/B1202479.png)
![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)